N-Cyclopropyl Bimatoprost
Overview
Description
“N-Cyclopropyl Bimatoprost” is a prostaglandin analog . It can be used in the study of epithelial-related conditions .
Synthesis Analysis
The synthesis of Bimatoprost involves a process where a compound of formula (III) is reacted with ethylamine in the presence of a suitable solvent . The deprotection of the compound obtained in step a) results in Bimatoprost .
Molecular Structure Analysis
“N-Cyclopropyl Bimatoprost” is a prostaglandin analog . It is structurally related to prostaglandin F2α .
Chemical Reactions Analysis
The chemical reactions involving “N-Cyclopropyl Bimatoprost” are complex and involve multiple steps. For instance, the suspected samples were screened by ultra-high-performance liquid chromatography tandem high-resolution mass spectrometry (UPLC-Q-TOF–MS), followed by purification and extraction through silica-gel column chromatography and preparative high-performance liquid chromatography (HPLC) .
Physical And Chemical Properties Analysis
“N-Cyclopropyl Bimatoprost” has a molecular weight of 427.58 . It is soluble in DMF, DMSO, and Ethanol . It is stored at -20°C .
Scientific Research Applications
1. Mechanism of Action in Ocular Treatments
Bimatoprost, a prostaglandin analogue, is primarily known for its efficacy in treating glaucoma. It mimics the activity of prostamides, synthesized from anandamide via cyclo-oxygenase 2 (COX-2). This mechanism suggests its use in lowering intraocular pressure, either as a prodrug or by stimulating FP receptors directly (Krauss & Woodward, 2004).
2. Impact on Human Meibomian Gland Epithelial Cells
Research on bimatoprost's influence on human meibomian gland epithelial cells (HMGECs) showed no significant effect on cell proliferation or differentiation. However, it demonstrated a decrease in the activity of the AKT signaling pathway, which promotes cell survival (Kam et al., 2016).
3. Effects on Conventional Outflow Pathway
Bimatoprost impacts the cells in the human conventional outflow pathway, which is significant for intraocular pressure modulation. It shows receptor-specific activation in cell types of this pathway, hinting at potential uses in targeting intraocular pressure-related conditions (Stamer et al., 2010).
4. Role in Hair Growth Stimulation
Apart from ocular applications, bimatoprost has shown effectiveness in stimulating hair growth. It promotes hair synthesis in scalp follicle cultures and accelerates hair regrowth in animal models, indicating its potential in treating alopecia and related conditions (Khidhir et al., 2013).
5. Influence on Pharmacological Properties
The incorporation of a cyclopropyl ring, as in N-Cyclopropyl Bimatoprost, can significantly affect the pharmacological properties of drug molecules. This structural feature often enhances potency and reduces off-target effects, making it a valuable component in drug development (Talele, 2016).
Safety And Hazards
Future Directions
Bimatoprost implant (Durysta™), developed by Allergan, is a sustained-release drug delivery system containing bimatoprost . It received its first approval in March 2020, in the USA, for use to reduce intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . Allergan’s clinical development program for bimatoprost implant is ongoing .
properties
IUPAC Name |
(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLPNGMQVSAVIX-DVTMXPNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl Bimatoprost |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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